molecular formula C23H29N3O2 B240758 4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide

4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide

Cat. No. B240758
M. Wt: 379.5 g/mol
InChI Key: SUKLZNPFIDKPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide, also known as BMS-777607, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was initially developed as a cancer drug, but its mechanism of action and biochemical effects have also been investigated in other areas of research.

Mechanism of Action

4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide inhibits the activity of the protein c-Met, which is involved in cell growth, survival, and migration. By inhibiting c-Met, 4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide can prevent the growth and spread of cancer cells. Additionally, 4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been shown to inhibit the activity of other proteins, such as focal adhesion kinase (FAK) and paxillin, which are also involved in cancer cell migration and invasion.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been shown to have other biochemical and physiological effects. For example, it can inhibit the production of pro-inflammatory cytokines and reduce the activation of fibroblasts, which are involved in tissue repair and fibrosis. 4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed.

Advantages and Limitations for Lab Experiments

One advantage of 4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for investigating the role of c-Met and other proteins in cancer and other diseases. However, one limitation is that it can be difficult to work with in the laboratory, as it is a relatively complex molecule and can be unstable under certain conditions.

Future Directions

There are many potential future directions for research involving 4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide. One area of interest is in the development of combination therapies, where 4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide is used in conjunction with other drugs to enhance its effects. Additionally, researchers are investigating the use of 4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide in other areas of disease research, such as fibrosis and inflammation. Finally, there is ongoing research into the development of new c-Met inhibitors that may be more effective or have fewer side effects than 4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide.

Synthesis Methods

The synthesis of 4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide involves several steps, starting from commercially available starting materials. The key intermediate is prepared by reacting 4-methyl-1-piperazinecarboxylic acid with 3-nitrobenzoyl chloride. This intermediate is then reacted with tert-butyl 4-aminobenzoate to form the final product.

Scientific Research Applications

4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been studied extensively in cancer research, particularly in the treatment of metastatic melanoma. It has also been investigated for its potential use in the treatment of other cancers, such as breast and lung cancer. Additionally, 4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been studied for its effects on angiogenesis, inflammation, and fibrosis.

properties

Product Name

4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

4-tert-butyl-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C23H29N3O2/c1-23(2,3)19-10-8-17(9-11-19)21(27)24-20-7-5-6-18(16-20)22(28)26-14-12-25(4)13-15-26/h5-11,16H,12-15H2,1-4H3,(H,24,27)

InChI Key

SUKLZNPFIDKPSQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCN(CC3)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCN(CC3)C

Origin of Product

United States

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